n-Methyl-2-{[6-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]oxy}ethanamine
n-Methyl-2-{[6-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]oxy}ethanamine
Brand Name:
Vulcanchem
CAS No.:
10312-87-5
VCID:
VC0076796
InChI:
InChI=1S/C14H19NO3.ClH/c1-3-4-11-5-6-12-14(18-10-9-16-12)13(11)17-8-7-15-2;/h3,5-6,15H,1,4,7-10H2,2H3;1H
SMILES:
C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-]
Molecular Formula:
C14H20ClNO3
Molecular Weight:
285.76 g/mol
n-Methyl-2-{[6-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]oxy}ethanamine
CAS No.: 10312-87-5
Main Products
VCID: VC0076796
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol
CAS No. | 10312-87-5 |
---|---|
Product Name | n-Methyl-2-{[6-(prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]oxy}ethanamine |
Molecular Formula | C14H20ClNO3 |
Molecular Weight | 285.76 g/mol |
IUPAC Name | methyl-[2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethyl]azanium;chloride |
Standard InChI | InChI=1S/C14H19NO3.ClH/c1-3-4-11-5-6-12-14(18-10-9-16-12)13(11)17-8-7-15-2;/h3,5-6,15H,1,4,7-10H2,2H3;1H |
Standard InChIKey | GXPKMMWMYSZDGH-UHFFFAOYSA-N |
SMILES | C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-] |
Canonical SMILES | C[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-] |
PubChem Compound | 25148 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume